molecular formula C3H7Cl B3044130 2-Chloropropane-1,1,1,3,3,3-D6 CAS No. 23197-02-6

2-Chloropropane-1,1,1,3,3,3-D6

Cat. No. B3044130
CAS RN: 23197-02-6
M. Wt: 84.58 g/mol
InChI Key: ULYZAYCEDJDHCC-WFGJKAKNSA-N
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Description

2-Chloropropane-1,1,1,3,3,3-D6, also known as CD3CCl3, is a deuterated chloroform analog. It is an isotope labelled metabolite of ethanol in humans .


Molecular Structure Analysis

The molecular formula of this compound is C3HD6Cl . Its average mass is 84.578 Da .


Physical And Chemical Properties Analysis

The boiling point of this compound is 37.254°C at 760 mmHg . Its density is 0.942 g/cm3 .

Scientific Research Applications

Isotope Fractionation and Environmental Fate

The stable carbon isotope fractionation of chloropropanes, specifically 1,2-dichloropropane, was studied to understand the fate of these compounds in subsurface systems. The research focused on dichloroelimination reactions facilitated by Dehalococcoides populations, using compound-specific stable carbon isotope analysis (CSIA) to determine isotope enrichment factors and apparent kinetic isotope effect values. This study is crucial for understanding the environmental behaviors of chloropropanes (Fletcher et al., 2009).

Catalytic Dehydrochlorination

The catalytic conversion of 2-chloropropane was explored, particularly in the presence of oxygen and over various catalysts. This process, primarily resulting in dehydrochlorination to propene and HCl, was studied to understand the reaction kinetics and the influence of catalysts on product selectivity. The insights from this study are significant for applications involving the conversion and potential utilization of chloropropanes (Pistarino et al., 2000).

Analytical Method Development

Efforts have been made to develop sensitive and selective methods for measuring chloropropanes, like 3-chloropropane-1,2-diol, in biological samples such as rat blood and urine. These methods, involving gas chromatography-mass spectrometry, are crucial for biokinetics studies and understanding the distribution of these compounds in biological systems (Berger-Preiss et al., 2010).

Food Processing Contaminants

Studies have been conducted to understand the formation and impact of chloropropane-related contaminants, like 3-chloropropane-1,2-diol esters, in edible oils and other food items during thermal processing. Such research is essential for food safety, helping in the development of strategies to reduce these contaminants in food processing (Li et al., 2016).

properties

IUPAC Name

2-chloro-1,1,1,3,3,3-hexadeuteriopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYZAYCEDJDHCC-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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